6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and difluoromethyl groups in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Incorporation of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or other difluoromethylating agents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Cross-Coupling: Palladium catalysts and boronic acids or alkynes are commonly employed.
Oxidation/Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrazolo[1,5-a]pyrimidines can be obtained.
Coupling Products: New aryl or alkynyl derivatives of the compound can be synthesized.
Oxidation/Reduction Products: Modified difluoromethyl groups or other functional groups can be introduced.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: It is explored for its potential in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases or other enzymes. The bromine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the bromine atom but shares the difluoromethyl group.
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of a difluoromethyl group.
6-Chloro-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine: Has a chlorine atom instead of bromine.
Uniqueness
6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of bromine and difluoromethyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-11-7-5(6(9)10)2-12-13(7)3-4/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBGOEVIXVISCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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